
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This results in the inhibition of cancer cell growth and the promotion of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes that are involved in cell growth and proliferation, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying cancer cell growth and proliferation. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are a number of future directions for research involving N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide. One area of interest is the development of more efficient synthesis methods that can be scaled up for industrial production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, research is needed to investigate the potential use of this compound in combination with other anti-cancer drugs to improve treatment outcomes.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide involves a series of chemical reactions that require expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-hydroxy-6-methylquinoline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product, this compound.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3,4-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-10-25(23(27)16-7-9-20(28-3)21(13-16)29-4)14-18-12-17-11-15(2)6-8-19(17)24-22(18)26/h6-9,11-13H,5,10,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKWUSXSDJWAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

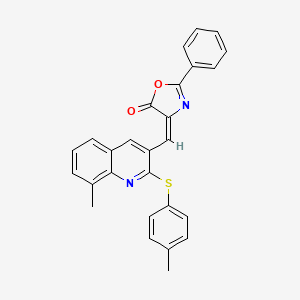

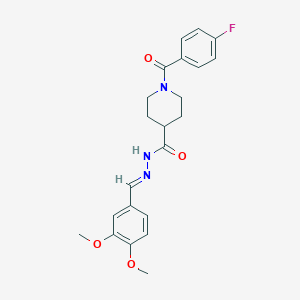

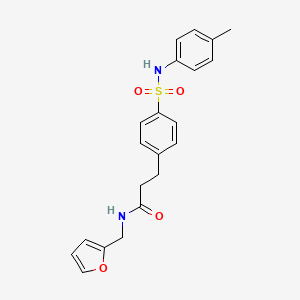

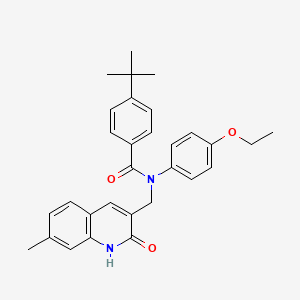
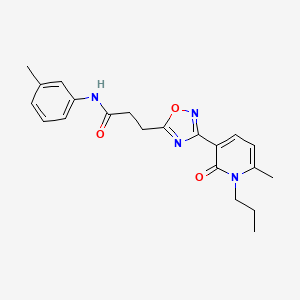
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)

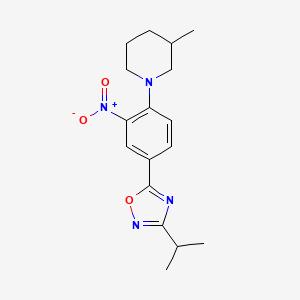
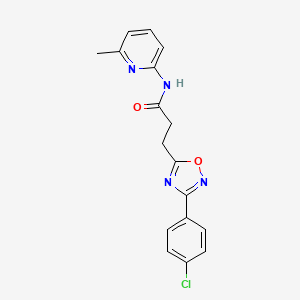
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)